molecular formula C16H26N6O6S B14203331 L-Alanyl-L-cysteinyl-L-threonyl-L-histidine CAS No. 922729-18-8

L-Alanyl-L-cysteinyl-L-threonyl-L-histidine

Cat. No.: B14203331
CAS No.: 922729-18-8
M. Wt: 430.5 g/mol
InChI Key: QDRDWJWHPVWNAW-JEPNRXRBSA-N
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Description

L-Alanyl-L-cysteinyl-L-threonyl-L-histidine is a synthetic peptide composed of four amino acids: L-alanine, L-cysteine, L-threonine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-cysteinyl-L-threonyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-threonine and L-histidine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-cysteinyl-L-threonyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with functional groups attached to amino or thiol groups.

Scientific Research Applications

L-Alanyl-L-cysteinyl-L-threonyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in treating diseases involving oxidative stress and protein misfolding.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Alanyl-L-cysteinyl-L-threonyl-L-histidine involves its interaction with specific molecular targets. The thiol group in L-cysteine can form disulfide bonds, influencing protein structure and function. The peptide can also participate in hydrogen bonding and electrostatic interactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-histidine: A dipeptide with similar structural features but lacking the cysteine and threonine residues.

    L-Cysteinyl-L-threonine: A dipeptide that shares the cysteine and threonine residues but lacks alanine and histidine.

    L-Threonyl-L-histidine: A dipeptide with threonine and histidine residues but lacking alanine and cysteine.

Uniqueness

L-Alanyl-L-cysteinyl-L-threonyl-L-histidine is unique due to the presence of all four amino acids, which confer specific chemical and biological properties. The combination of these residues allows for diverse interactions and reactions, making it a versatile compound for various applications.

Properties

CAS No.

922729-18-8

Molecular Formula

C16H26N6O6S

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C16H26N6O6S/c1-7(17)13(24)21-11(5-29)14(25)22-12(8(2)23)15(26)20-10(16(27)28)3-9-4-18-6-19-9/h4,6-8,10-12,23,29H,3,5,17H2,1-2H3,(H,18,19)(H,20,26)(H,21,24)(H,22,25)(H,27,28)/t7-,8+,10-,11-,12-/m0/s1

InChI Key

QDRDWJWHPVWNAW-JEPNRXRBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CS)NC(=O)C(C)N)O

Origin of Product

United States

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